Isoengeletin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

Isoengeletin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

It has shown promise in the treatment of psoriasis, hyperuricemia, and gout . Additionally, it has been investigated for its antioxidant, anti-inflammatory, and immunomodulatory properties . These properties make it a valuable compound for research in the fields of chemistry, biology, medicine, and industry .

Wirkmechanismus

The mechanism of action of isoengeletin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. The specific molecular targets and pathways are still under investigation, but it is believed to influence pathways related to oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Isoengeletin is structurally similar to other flavonoids such as engeletin, aromadendrin 7-O-rhamnoside, and sinensin . These compounds share similar chemical structures but differ in their specific functional groups and substructures. This compound is unique due to its specific arrangement of hydroxyl groups and glycosidic linkages, which contribute to its distinct bioactivity and pharmacological properties .

List of Similar Compounds::- Engeletin

- Aromadendrin 7-O-rhamnoside

- Sinensin

- Phellamurin

- Taxifolin 3-O-beta-D-xylopyranoside

- Neoisoastilbin

- Astilbin

- Isoastilbin

- Neoastilbin

- (2S,3S)- (-)-Glucodistylin

- Taxifolin 3’-O-glucoside

- Taxifolin 7-O-rhamnoside

- Taxifolin 7-O-glucoside

- 7-Neohesperidosides

Biologische Aktivität

Isoengeletin, a flavonoid compound derived from various plant sources, particularly from the genus Smilax, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

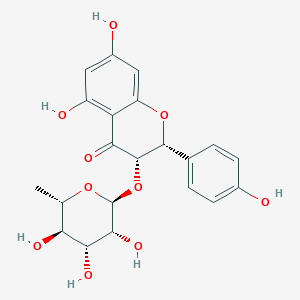

Chemical Structure and Sources

This compound is categorized as a methoxyflavone and is structurally related to other flavonoids. The compound is primarily extracted from Smilax glabra, which has been traditionally used in herbal medicine. The molecular formula for this compound is C₁₅H₁₄O₅, and it is known for its antioxidant and anti-inflammatory properties.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which contribute to its ability to scavenge free radicals. Studies indicate that it effectively reduces oxidative stress by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes .

- Anti-Inflammatory Effects : Research has shown that this compound can suppress pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in various cell models. This suggests its potential utility in treating inflammatory diseases .

- Anticancer Properties : this compound exhibits cytotoxic effects against several cancer cell lines. It has been reported to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, showing effectiveness against certain bacterial and fungal strains, which could be beneficial in developing natural antimicrobial agents .

- Neuroprotective Effects : this compound has been investigated for its neuroprotective potential, particularly against oxidative stress-induced neuronal damage. It may enhance cognitive function by inhibiting acetylcholinesterase activity, which is relevant in Alzheimer's disease research .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : this compound's ability to chelate metal ions and donate electrons contributes to its antioxidant capacity, reducing oxidative damage at the cellular level .

- Anti-inflammatory Pathways : this compound modulates key inflammatory pathways by inhibiting nuclear factor kappa B (NF-κB) activation, leading to decreased expression of inflammatory cytokines .

- Apoptotic Induction in Cancer Cells : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), resulting in increased cancer cell death .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

Eigenschaften

IUPAC Name |

(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPQWGKORWZII-RPJYBVRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.